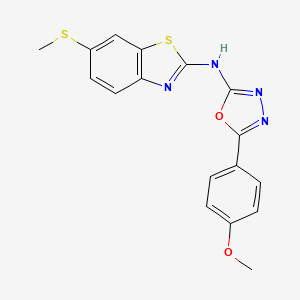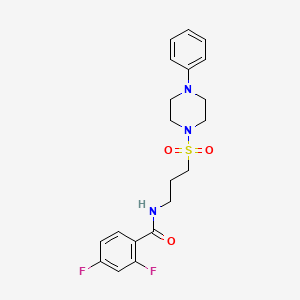
(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Acidolysis of Lignin Model Compounds
One application of compounds similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is in the study of the acidolysis of lignin model compounds. T. Yokoyama (2015) explored the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, utilizing a model compound structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one. This study contributed to understanding the chemical behavior of lignin during its breakdown process, highlighting the significance of the presence of specific groups and the contribution of hydride transfer mechanisms in the acidolysis of lignin model compounds (T. Yokoyama, 2015).
Amyloid Imaging in Alzheimer's Disease
Compounds structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one have been used in amyloid imaging, particularly in the context of Alzheimer's disease. A. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including radioligands that show promise for early detection of Alzheimer's disease. This research has significant implications for understanding the pathophysiological mechanisms and timelines of amyloid deposits in the brain, offering a foundation for the evaluation of new anti-amyloid therapies (A. Nordberg, 2007).
Immunomodulating Effects
The compound Inosine pranobex, structurally similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has demonstrated potential immunomodulating effects. D. Campoli-Richards, E. Sorkin, and R. Heel (1986) discussed its antiviral and antitumor activities, which are believed to be secondary to its immunomodulating effect. Although further studies are required, the compound shows promising therapeutic potential for various diseases and infections (D. Campoli-Richards, E. Sorkin, R. Heel, 1986).
Tamoxifen and Its Derivatives
Tamoxifen, a compound similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has been extensively used in the treatment and chemoprevention of breast cancer. The study by Shagufta and Irshad Ahmad (2018) emphasized the significance of tamoxifen and its derivatives in understanding the mechanisms of drug action and generating new agents with reduced side effects for various therapeutic targets (Shagufta, Irshad Ahmad, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJLNGZUQJZCR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2427058.png)



![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2427066.png)
![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)
![N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide](/img/structure/B2427069.png)


![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)
![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)